1,3-Bis(N-carbazolyl)benzene
Overview
Description
1,3-Bis(N-carbazolyl)benzene, also known as mCP, is an organic compound consisting of a central benzene ring connected to two carbazolyl groups . It’s often used as a host material for efficient blue phosphorescent light-emitting diodes due to its high thermal stability and excellent charge transport properties . The empirical formula is C30H20N2 and it has a molecular weight of 408.49 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(N-carbazolyl)benzene involves a central benzene ring connected to two carbazolyl groups . The SMILES string representation isc1cc(cc(c1)-n2c3ccccc3c4ccccc24)-n5c6ccccc6c7ccccc57
. Physical And Chemical Properties Analysis
1,3-Bis(N-carbazolyl)benzene is a solid with a melting point of 173-178°C . It has a maximum absorption wavelength (λmax) of 292, 338 nm and emits fluorescence at 345, 360 nm in THF . The orbital energy of the HOMO is 6.1 eV, and the LUMO is 2.4 eV .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Application Summary : mCP is used as a host material in blue phosphorescent OLEDs due to its high triplet energy and deep HOMO level .
- Methods and Technical Details : mCP is incorporated into the emissive layer of OLEDs. The typical device structure includes ITO/NPD/mCP/BCPO:FIr6 (8%)/TAZ/LiF/Al, with mCP serving as the host material for the blue phosphorescent dopant .
- Results : Devices using mCP have achieved a maximum luminance of 35,677 Cd/m² and an external quantum efficiency (EQE) of 23.5% .
Solar Cells
- Application Summary : mCP is studied for its potential as a hole transport material in solar cells .
- Methods and Technical Details : The thermochemical properties of mCP are analyzed using combustion calorimetric and thermogravimetric techniques to understand its suitability in solar cell applications .
- Results : The study provides detailed thermodynamic parameters that are essential for the development of efficient solar cells .
Thermally Activated Delayed Fluorescence (TADF)
- Application Summary : mCP is used in TADF applications as a host material for emitters due to its ability to harvest triplet excited states back into the singlet manifold .
- Methods and Technical Details : The use of mCP in TADF is explored through density functional theory (DFT) and time-dependent DFT to predict and rationalize its light-output properties .
- Results : The review article provides insights into the theoretical prediction of ground and excited state properties of mCP for TADF applications .
Optoelectronics
- Application Summary : mCP’s strong hole-transport ability and high triplet energy make it a valuable material in the field of optoelectronics .
- Methods and Technical Details : mCP is used in vacuum deposition processes for phosphorescent OLEDs, and its solubility in various solvents is studied to optimize the manufacturing process .
- Results : The solubility data of mCP contribute to the understanding of its processing characteristics for optoelectronic applications .
Phosphorescent Host Material
- Application Summary : mCP serves as a phosphorescent host material, particularly in the fabrication of blue-emitting devices .
- Methods and Technical Details : mCP is used in combination with other materials like NPD and TAZ to create devices with high luminance and efficiency .
- Results : The incorporation of mCP leads to devices with high luminance and efficiency, indicating its effectiveness as a host material .
Organic Electronics Material Research
- Application Summary : mCP is a subject of research for its applications in organic electronics due to its molecular structure and energy properties .
- Methods and Technical Details : Studies focus on the thermodynamic properties of mCP to understand its behavior and potential applications in organic electronics .
- Results : The research provides a promising perspective on the use of mCP as a hole transport material to develop advanced organic electronic devices .
Solution-Processed OLED Materials
- Application Summary : mCP’s solubility in organic solvents is crucial for solution-processed OLED materials, enabling technologies like screen printing and inkjet printing .
- Methods and Technical Details : The solubility of mCP is measured in various organic solvents at different temperatures using the isothermal saturation method. The data are correlated with the modified Apelblat equation to understand solubility behavior .
- Results : The study finds that temperature increases lead to higher solubility of mCP, and the solubility data are essential for formulating mCP as inks for printing in OLED fabrication .
Nanonization for Enhanced Solubility
- Application Summary : The nanonization of mCP is explored to enhance its solubility, which is beneficial for the development of OLED materials .
- Methods and Technical Details : Antisolvent precipitation experiments are conducted to produce mCP with reduced particle size, which is expected to have increased solubility based on the Ostwald-Freundlich equation .
- Results : The precipitation products vary greatly in size and shape, demonstrating the potential of nanonization to improve the solubility and processing characteristics of mCP for OLED applications .
Host Material for Phosphorescent Devices
- Application Summary : mCP is widely used as a host material in phosphorescent devices, particularly for blue OLEDs due to its high triplet energy .
- Methods and Technical Details : mCP is incorporated into the emissive layer of OLEDs, often in combination with other materials to optimize device performance .
- Results : Devices using mCP exhibit high luminance and external quantum efficiency (EQE), with reported values reaching up to 35,677 Cd/m² and 23.5% EQE .
Spin Coating for Thin Film Formation
- Application Summary : The good solubility of mCP in organic solvents makes it suitable for spin coating, a cost-effective method for forming thin films in optoelectronic devices .
- Methods and Technical Details : Spin coating from mCP solutions allows for the formation of uniform thin films, essential for device fabrication .
- Results : The technique enables the creation of thin layers that are integral to the performance of optoelectronic devices .
Thermodynamic Studies for Solar Cell Development
- Application Summary : mCP’s properties are studied for their potential use in solar cells as a hole transport material .
- Methods and Technical Details : Combustion calorimetric and thermogravimetric techniques are used to measure molar heat capacities and derive vaporization enthalpies .
- Results : These studies provide essential thermodynamic parameters that could aid in the development of more efficient solar cells .
Nanoscience for Enhanced Material Properties
- Application Summary : The nanonization of mCP is researched to enhance its solubility and improve its properties as an organic material for optoelectronics .
- Methods and Technical Details : Techniques like antisolvent precipitation are used to produce mCP with reduced particle size, which is expected to have increased solubility .
- Results : The varied size distribution of the precipitation products demonstrates the potential of nanonization to improve mCP’s characteristics for OLED applications .
Safety And Hazards
Future Directions
1,3-Bis(N-carbazolyl)benzene has promising applications in the field of organic light-emitting diodes (OLEDs) and solar cells . Its high thermal stability, excellent charge transport properties, and tunable optical and electronic properties make it a versatile material for future research and development .
properties
IUPAC Name |
9-(3-carbazol-9-ylphenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYDBGLUVPLRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621607 | |
Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(N-carbazolyl)benzene | |
CAS RN |
550378-78-4 | |
Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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